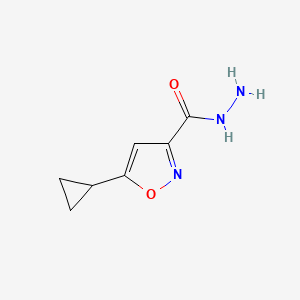
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide
Descripción general
Descripción
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, also known as HAPA, is a chemical compound that has gained the attention of scientists and researchers. It has a CAS Number of 1097827-25-2 and a molecular weight of 234.3 . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-N-(4-piperidinyl)acetamide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H18N2O2/c16-12-3-1-10 (2-4-12)9-13 (17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2, (H,15,17) and the Inchi Key is ABDRHKYFEJJNHZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
New Salt Formation
One application of a derivative of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is in the formation of new salts. These salts or their solvates are used in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
DNA and Protein Binding Studies
Derivatives of this compound have been synthesized and studied for their binding interactions with DNA and proteins. These compounds, including N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, exhibit the ability to bind with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in biochemical and pharmacological research (N. Raj, 2020).
Catalysis in Organic Synthesis
The compound has been used as a catalyst in the synthesis of organic compounds. For example, Fe3O4 magnetic nanoparticles were used to catalyze the reaction of aldehydes, 2-naphthol, and piperidine or acetamide to generate N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives (M. Mokhtary & Mogharab Torabi, 2017).
Antibacterial Activity
Another application is in the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which have been evaluated for their antibacterial potentials. These compounds have shown moderate inhibitor effects against various bacterial strains (Kashif Iqbal et al., 2017).
Effects on Memory
A derivative of this compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, has been synthesized and studied for its effects on memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide It is suggested that this compound may be used as a semi-flexible linker in protac development for targeted protein degradation .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is suggested that this compound may be involved in the process of targeted protein degradation .
Result of Action
The molecular and cellular effects of the action of This compound It is suggested that this compound may lead to protein degradation .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRHKYFEJJNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)








![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

